N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide
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Overview
Description
N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dioxidotetrahydrothiophenyl group, and an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Chlorophenyl Intermediate: The starting material, 3-chlorophenylamine, is reacted with a suitable acylating agent to form the chlorophenyl intermediate.
Introduction of the Dioxidotetrahydrothiophenyl Group: The intermediate is then reacted with a sulfone-containing reagent under specific conditions to introduce the dioxidotetrahydrothiophenyl group.
Coupling with Alaninamide: Finally, the product is coupled with L-alaninamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-3-(3-(1,1-dioxidotetrahydrothiophen-3-yl)ureido)benzamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile applications in various fields, making it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C14H18ClN3O4S |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
(2S)-N-(3-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanamide |
InChI |
InChI=1S/C14H18ClN3O4S/c1-9(13(19)17-11-4-2-3-10(15)7-11)16-14(20)18-12-5-6-23(21,22)8-12/h2-4,7,9,12H,5-6,8H2,1H3,(H,17,19)(H2,16,18,20)/t9-,12?/m0/s1 |
InChI Key |
ODESBZXVVOOACP-QHGLUPRGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=CC=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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